

Delavirdine CYP450 inhibition profile compared to other antiretrovirals

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Delavirdine Mesylate

CAS No.: 147221-93-0

Cat. No.: S525592

[Get Quote](#)

CYP450 Inhibition Profiles of NNRTIs

The table below summarizes and compares the key CYP450 profiles of delavirdine and other NNRTIs.

Antiretroviral	CYP450 Profile	Key Experimental Findings	Clinical Implications
Delavirdine	Potent CYP3A4 inhibitor [1] [2] [3]. Also a substrate for CYP3A4 [2].	• Erythromycin Breath Test (ERMBT): Inhibited hepatic CYP3A activity by 70-75% (($IC_{50} \approx 0.9 \mu\text{mol/L}$)) [2].	• Ritonavir PK Study: Increased ritonavir (CYP3A4 substrate) systemic exposure (AUC) by 50-80% [4].
Ritonavir	CYP3A4 inducer [5] [6].	Increased plasma concentrations of co-administered CYP3A4 substrates (e.g., protease inhibitors). Avoid with CYP inducers [1].	• Bedaquiline PK Study: Changed bedaquiline (CYP3A4 substrate) clearance to 82% of baseline, indicating mild induction with no clinically significant interaction [7].
Nevirapine	CYP3A4 inducer (and weak inhibitor) [5] [6].	Can decrease the efficacy of co-administered drugs that are CYP3A4 substrates.	• Review Data: Recognized as an inducer of CYP3A metabolism, leading to numerous drug interactions [5] [6].
Efavirenz	CYP3A4 inducer (and weak inhibitor) [5] [6].	Similar to nevirapine, can reduce plasma levels of concomitant CYP3A4 substrates.	• Ritonavir Potent CYP3A4 inhibitor and CYP2B6 inducer [8].
Bupropion	CYP2B6 probe	Increased apparent oral clearance of (S)-bupropion (CYP2B6 probe) by 1.5-fold after steady-state treatment [8].	• Bupropion PK Study: Increased apparent oral clearance of (S)-bupropion (CYP2B6 probe) by 1.5-fold after steady-state treatment [8].
Complex drug interaction profile: inhibits one metabolic pathway while inducing another.			

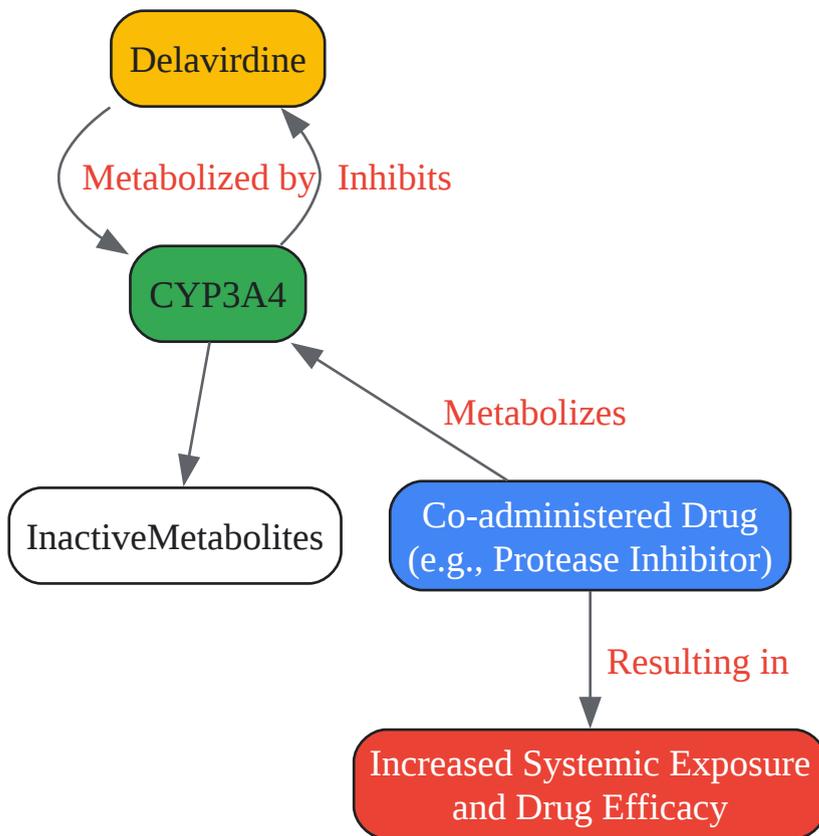
Key Experimental Protocols for Delavirdine

The definitive data on delavirdine's inhibition profile come from specific clinical studies.

- **Erythromycin Breath Test (ERMBT) [2]:**
 - **Objective:** To quantify the inhibition of hepatic CYP3A activity by delavirdine.
 - **Methodology:** HIV-positive male patients received escalating oral doses of **delavirdine mesylate**. The ERMBT was administered to assess hepatic CYP3A activity before and after delavirdine treatment. The test involves intravenous administration of a small dose of (^{14}C)-labeled erythromycin, which is metabolized by CYP3A, releasing ($^{14}\text{CO}_2$) in the breath. The amount of ($^{14}\text{CO}_2$) measured is a direct indicator of CYP3A activity.
 - **Key Outcome:** Delavirdine maximally inhibited 70-75% of pre-dose ERMBT values, establishing it as a potent and reversible inhibitor of hepatic CYP3A with an (IC_{50}) of approximately 0.9 $\mu\text{mol/L}$ [2].
- **Ritonavir-Delavirdine Drug Interaction Study [4]:**
 - **Objective:** To evaluate the pharmacokinetic effect of adding delavirdine to a regimen containing a full dose of ritonavir.
 - **Methodology:** In an open-label study, 12 HIV-infected subjects stabilized on a regimen containing ritonavir (600 mg twice daily) had delavirdine (400 mg three times daily) added for 21 days. Ritonavir pharmacokinetics were evaluated before and after the addition of delavirdine.
 - **Key Outcome:** The Area Under the Curve (AUC) of ritonavir increased from $94 \pm 36 \mu\text{M}\cdot\text{h}$ to $154 \pm 83 \mu\text{M}\cdot\text{h}$ after delavirdine was added, demonstrating a statistically significant increase in systemic exposure to ritonavir due to CYP3A4 inhibition by delavirdine [4].

Delavirdine's Metabolic Pathway and Interactions

The diagram below illustrates delavirdine's dual role as both a substrate and an inhibitor of CYP3A4, and its subsequent clinical consequences.



[Click to download full resolution via product page](#)

This unique inhibitory profile forms the rationale for using delavirdine in combination therapy. By inhibiting the metabolism of protease inhibitors, delavirdine can **enhance their pharmacokinetic profiles**, potentially allowing for simplified dosing regimens and improving virological response [1].

Key Differentiation for Drug Development

For researchers and scientists, the critical differentiator of delavirdine is its role as a **potent CYP3A4 inhibitor**, in contrast to the inducing profile of other first- and second-generation NNRTIs. This unique property must be a primary consideration:

- **In Clinical Practice:** It necessitates careful management of drug combinations to avoid toxicity from increased exposure to concomitant CYP3A4 substrates [1] [3].
- **In Drug Development:** Delavirdine's structure and mechanism provide a template for designing new inhibitors. Furthermore, its interaction profile is a reminder that pharmacokinetic studies must account for complex interactions beyond a single pathway, as illustrated by ritonavir's dual inhibitory and inductive effects [8].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Delavirdine: clinical pharmacokinetics and drug interactions [pubmed.ncbi.nlm.nih.gov]
2. Steady-state Pharmacokinetics of Delavirdine in HIV-positive ... [pubmed.ncbi.nlm.nih.gov]
3. Drugs behave as substrates, inhibitors and inducers of ... [pubmed.ncbi.nlm.nih.gov]
4. Pharmacokinetics of Ritonavir and Delavirdine in Human ... [pmc.ncbi.nlm.nih.gov]
5. Pharmacokinetic drug interactions with non-nucleoside ... [pubmed.ncbi.nlm.nih.gov]
6. Clinical pharmacokinetics of non-nucleoside reverse ... [pubmed.ncbi.nlm.nih.gov]
7. Confirming model-predicted pharmacokinetic interactions ... [sciencedirect.com]
8. Rapid Clinical Induction of Hepatic Cytochrome P4502B6 ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Delavirdine CYP450 inhibition profile compared to other antiretrovirals]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b525592#delavirdine-cyp450-inhibition-profile-compared-to-other-antiretrovirals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com